molecular formula C22H15N3O6 B2774066 N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922098-07-5

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2774066
CAS RN: 922098-07-5
M. Wt: 417.377
InChI Key: KMTOTKZHUSICFX-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives was synthesized via the base-catalyzed Claisen-Schmidt reaction .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .


Chemical Reactions Analysis

Benzofuran derivatives can be synthesized through various reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds involve complex chemical reactions, such as etherification, oximation, and Beckmann rearrangement, to produce novel structures with potential for various applications. One such compound, synthesized through these methods, was characterized by NMR, MS techniques, and elemental analysis, demonstrating the complex synthetic strategies used to create new molecules with potential applications in materials science, pharmacology, and more (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Biological Activities

  • Research into derivatives of similar complex molecules has shown significant antibacterial and antifungal activities. These activities are screened using methods like disc diffusion, highlighting the potential of such compounds in developing new antimicrobial agents. One study synthesized novel series of derivatives, which were then tested for their antimicrobial efficacy, showcasing the pharmaceutical applications of these compounds (M. Mahesh, P. Sanjeeva, G. Manjunath, & R. P. Venkata, 2022).

Antimicrobial and Anticancer Evaluation

  • Further extending the potential applications, another study focused on the synthesis and evaluation of certain derivatives for their antimicrobial activity. These compounds were synthesized via a multi-step process, then characterized and tested against various microbial strains, offering insights into the design and development of new drugs with antimicrobial properties (P. Sanjeeva, B. Rao, V. Prasad, & P. V. Ramana, 2021). Additionally, some derivatives have been evaluated for their anticancer activity, demonstrating the broad spectrum of biological research applications for compounds with this core structure (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).

Optical Properties and Sensor Applications

  • Compounds related to "N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide" have also been explored for their photophysical properties, including fluorescence and solvatochromism, which are significant for developing optical sensors and materials. These studies not only provide insights into the optical behaviors of these compounds but also hint at their potential applications in developing new sensor technologies and materials for optical devices (Kangnan Wang, Zhi-qiang Liu, Ruifang Guan, Duxia Cao, Hongyu Chen, Yanyan Shan, Qianqian Wu, & Yongxiao Xu, 2015).

Future Directions

Benzofuran derivatives have shown potential in various fields, especially as anticancer agents . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-2-28-16-9-5-7-13-11-17(29-18(13)16)20-24-25-22(31-20)23-19(26)14-10-12-6-3-4-8-15(12)30-21(14)27/h3-11H,2H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTOTKZHUSICFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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